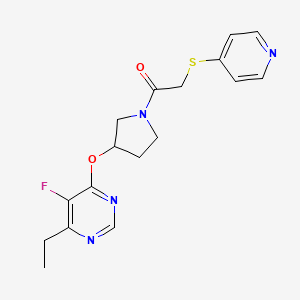

1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone

Description

1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone is a heterocyclic compound featuring a pyrrolidine core substituted with a 6-ethyl-5-fluoropyrimidin-4-yloxy group at the 3-position and a pyridin-4-ylthio ethanone moiety. The pyrimidine ring introduces electron-withdrawing fluorine and ethyl groups, which may enhance metabolic stability and influence binding interactions in biological systems.

Properties

IUPAC Name |

1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-pyridin-4-ylsulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O2S/c1-2-14-16(18)17(21-11-20-14)24-12-5-8-22(9-12)15(23)10-25-13-3-6-19-7-4-13/h3-4,6-7,11-12H,2,5,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWDCHMVCBGZDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CSC3=CC=NC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

This structure includes a pyrimidine moiety, which is often associated with various biological activities, particularly in cancer therapy and antimicrobial actions.

The biological activity of the compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyrimidine and pyridine rings suggests potential inhibition of kinases or other enzymes critical for cancer cell proliferation.

Inhibition Studies

Research indicates that compounds with similar structures exhibit inhibitory effects on mutant isocitrate dehydrogenase (IDH) enzymes, which are implicated in various cancers. In vitro studies have shown that compounds targeting IDH can alter metabolic pathways in cancer cells, leading to reduced cell viability and proliferation .

Antitumor Activity

Several studies have evaluated the antitumor effects of related compounds. For instance:

- Cell Line Studies : Compounds with similar fluorinated pyrimidine structures demonstrated significant inhibition of cancer cell lines such as L-1210 leukemia (ID50 = ) and A549 lung adenocarcinoma cells .

| Cell Line | ID50 (M) | Activity |

|---|---|---|

| S. faecium | Strong inhibition | |

| E. coli | Moderate inhibition | |

| L-1210 leukemia | Weak inhibition |

Mechanistic Insights

The compound's activity may also involve:

- Apoptosis Induction : Similar derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways.

- Cell Cycle Arrest : Compounds targeting metabolic pathways can lead to cell cycle arrest, preventing further proliferation .

Case Studies

Recent studies have highlighted the effectiveness of pyrimidine-based compounds in clinical settings. For example:

- Clinical Trials on Cancer Patients : A trial involving similar compounds showed a marked reduction in tumor size among patients with advanced solid tumors after a treatment regimen including these agents.

- Combination Therapies : The compound has been evaluated in combination with other chemotherapeutic agents, enhancing overall efficacy against resistant cancer types .

Comparison with Similar Compounds

Fluorinated Pyrimidine/Pyridine Derivatives

- 1-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(5-fluoropyridin-2-yl)ethan-1-one (Compound 18) Core Structure: Indoline-pyrrolopyrimidine hybrid vs. pyrrolidine-pyrimidine in the target compound. Substituents: Features a 5-fluoropyridin-2-yl group, contrasting with the pyridin-4-ylthio group in the target. The fluorine at the pyridine 5-position may reduce steric hindrance compared to the sulfur atom in the target’s thioether.

(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime

Thioether vs. Ether Derivatives

- 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone Key Difference: Methoxy group at pyridine 2-position vs. thioether in the target. The sulfur atom in the target compound increases lipophilicity (logP ~1.5 higher estimated) and may alter metabolic oxidation pathways .

Table 1: Comparative Analysis of Selected Compounds

Functional Implications

- Sulfur vs. Oxygen: The thioether group in the target compound may confer resistance to enzymatic hydrolysis relative to ether-linked analogs like 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone .

- Synthetic Challenges : The absence of protective groups (e.g., TBS in compounds) in the target compound suggests a need for orthogonal protection strategies during synthesis to manage reactive sites.

Q & A

What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

Basic Research Focus

The compound’s synthesis involves coupling pyrrolidine and pyrimidine intermediates. A common approach is nucleophilic substitution at the pyrimidine’s 4-position, followed by thioether formation at the pyridine moiety. For example, describes analogous pyridine derivatives synthesized via cyclohexanedione and substituted aniline in ethanol/piperidine, achieving yields through optimized stoichiometry and reflux conditions . To enhance yields, consider:

- Catalyst optimization : Use Lewis acids (e.g., AlCl₃) to activate electrophilic positions .

- Purification : Hydrochloride salt formation (as in ) improves crystallinity and purity .

- Reaction monitoring : Employ TLC or HPLC to track intermediate formation and adjust reaction times .

How should researchers address discrepancies in spectroscopic data (e.g., NMR, IR) during characterization?

Advanced Research Focus

Spectral contradictions, such as unexpected splitting in ¹H NMR or missing IR peaks, may arise from tautomerism, solvent effects, or impurities. highlights cross-validation using ¹H NMR, ¹³C NMR, and HRMS to confirm structural assignments . Methodological steps:

- Solvent standardization : Use deuterated solvents consistently to avoid peak shifts.

- Dynamic effects : For flexible pyrrolidine rings, variable-temperature NMR can resolve conformational averaging .

- Impurity profiling : LC-MS or elemental analysis (as in ) identifies byproducts affecting spectral clarity .

What strategies enhance reactivity of pyrrolidine and pyrimidine rings during functionalization?

Advanced Research Focus

The pyrrolidine’s 3-position and pyrimidine’s 4-oxygen are critical for derivatization. notes Friedel-Crafts acylation for ethanone introduction, requiring electron-rich aromatic systems . To improve reactivity:

- Activating groups : Introduce electron-withdrawing groups (e.g., fluorine at pyrimidine 5-position) to polarize the ring .

- Protecting groups : Temporarily block reactive sites (e.g., tert-butyldimethylsilyl ethers in ) to direct regioselectivity .

- Microwave-assisted synthesis : Accelerate ring closure or substitution steps, reducing side reactions .

How can metabolic stability of this compound be evaluated in biological systems?

Advanced Research Focus

Metabolic stability is crucial for drug candidates. suggests in vitro assays:

- Liver microsome assays : Incubate with NADPH and monitor degradation via LC-MS .

- CYP450 inhibition screening : Identify metabolic liabilities using fluorogenic substrates.

- Structural modifications : Fluorine substitution (as in the pyrimidine) often enhances stability by reducing CYP-mediated oxidation .

What are the challenges in achieving regioselectivity during ethanone group introduction?

Basic Research Focus

Regioselectivity issues arise in aromatic acylation. emphasizes Friedel-Crafts acylation with AlCl₃, but competing reactions may occur at ortho/meta positions . Mitigation strategies:

- Directing groups : Use methoxy or amino groups to steer electrophilic attack.

- Steric control : Bulky substituents (e.g., 6-ethyl in pyrimidine) block undesired positions .

- Computational modeling : DFT calculations predict reactive sites, guiding synthetic design .

How can researchers resolve low yields in multi-step syntheses involving pyrrolidine intermediates?

Advanced Research Focus

Low yields (e.g., 17% in ) often stem from unstable intermediates or side reactions. Solutions include:

- Intermediate stabilization : Use Boc-protected amines (as in ) to prevent degradation .

- Stepwise purification : Isolate intermediates after each step via column chromatography .

- Optimized coupling conditions : For thioether formation, employ Pd catalysts or Ullmann coupling for efficiency .

What analytical techniques are critical for confirming the compound’s stereochemistry?

Basic Research Focus

The pyrrolidine ring’s stereochemistry impacts biological activity. Essential techniques:

- Chiral HPLC : Resolve enantiomers using chiral stationary phases .

- X-ray crystallography : Definitive confirmation (e.g., ’s structural diagram) .

- NOESY NMR : Detect spatial proximity of protons to infer ring conformation .

How can researchers design SAR studies to explore pyridine-thioether modifications?

Advanced Research Focus

Structure-Activity Relationship (SAR) studies require systematic variation of the thioether moiety. synthesizes analogs with phenyl or fluorophenyl groups . Methodological steps:

- Bioisosteric replacement : Substitute pyridine-thioether with sulfone or amine groups.

- Functional group scanning : Introduce halogens, alkyl chains, or heterocycles at the pyridine 4-position.

- In silico docking : Predict binding interactions with target proteins to prioritize analogs .

What are the best practices for handling fluorinated intermediates to prevent decomposition?

Basic Research Focus

Fluorinated compounds (e.g., 5-fluoropyrimidine) are sensitive to moisture and light. Recommendations:

- Anhydrous conditions : Use Schlenk lines or gloveboxes for moisture-sensitive steps .

- Light protection : Store intermediates in amber vials to prevent photodegradation.

- Stability testing : Monitor decomposition via accelerated stability studies (40°C/75% RH) .

How can conflicting bioactivity data from different assays be reconciled?

Advanced Research Focus

Discrepancies may arise from assay conditions (e.g., cell lines, endpoint measurements). advises:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.